molecular formula C8H6Te B14469126 (Ethynyltellanyl)benzene CAS No. 65910-13-6

(Ethynyltellanyl)benzene

Cat. No.: B14469126
CAS No.: 65910-13-6
M. Wt: 229.7 g/mol
InChI Key: HXKVMHYLARGTIO-UHFFFAOYSA-N
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Description

(Ethynyltellanyl)benzene is an organotellurium compound featuring a benzene ring substituted with an ethynyltellanyl group (-Te-C≡CH). This compound is of significant interest in organic chemistry and materials science due to the unique electronic and steric properties imparted by the tellurium atom and the ethynyl group. Tellurium, a heavier chalcogen, confers distinct reactivity compared to lighter analogs like sulfur or selenium, including enhanced polarizability and nucleophilicity.

Properties

CAS No.

65910-13-6

Molecular Formula

C8H6Te

Molecular Weight

229.7 g/mol

IUPAC Name

ethynyltellanylbenzene

InChI

InChI=1S/C8H6Te/c1-2-9-8-6-4-3-5-7-8/h1,3-7H

InChI Key

HXKVMHYLARGTIO-UHFFFAOYSA-N

Canonical SMILES

C#C[Te]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethynyltellanyl)benzene typically involves the reaction of phenylacetylene with tellurium tetrachloride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate tellurium compound, which subsequently undergoes dehydrohalogenation to yield (Ethynyltellanyl)benzene. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium species.

Industrial Production Methods

While the industrial production of (Ethynyltellanyl)benzene is not as widespread as other organotellurium compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing the reaction conditions to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(Ethynyltellanyl)benzene undergoes a variety of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to lower oxidation states or even to elemental tellurium using reducing agents like sodium borohydride.

    Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tellurium oxides, while reduction can yield tellurium metal or lower oxidation state tellurium compounds.

Scientific Research Applications

(Ethynyltellanyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.

    Biology: The compound’s unique properties make it a candidate for studying the biological effects of tellurium-containing compounds.

    Medicine: Research is ongoing into the potential therapeutic applications of organotellurium compounds, including (Ethynyltellanyl)benzene, due to their antioxidant and anticancer properties.

    Industry: It can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which (Ethynyltellanyl)benzene exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with sulfur-containing biomolecules, leading to the modulation of biological pathways. Additionally, the ethynyl group can participate in reactions that alter the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between (Ethynyltellanyl)benzene and analogous compounds:

Compound Name Molecular Formula Structure Features Unique Properties/Applications References
Ethynylbenzene C₈H₆ Benzene with ethynyl (-C≡CH) group Used in polymer synthesis and catalysis due to sp-hybridized carbon reactivity .
1-Ethynyl-4-pentylbenzene C₁₃H₁₆ Ethynyl and pentyl substituents Exhibits reactivity in Sonogashira coupling; potential for liquid crystal applications .
(Ethaneseleninyl)benzene C₈H₈Se Seleninyl (-Se-) group attached to benzene Demonstrates redox activity; used in organic electronics and catalysis .
1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene C₁₄H₈Br₂ Dual bromine and ethynyl substituents High halogen reactivity for cross-coupling reactions; precursor in supramolecular chemistry .
Ethyl(phenylethyl)benzene C₁₆H₁₈ Ethyl and phenylethyl groups Structural complexity enables antimicrobial activity; used in fragrance industries .

Key Differentiators of (Ethynyltellanyl)benzene

  • Tellurium vs. Other Chalcogens : The tellurium atom in (Ethynyltellanyl)benzene has a larger atomic radius and lower electronegativity than sulfur or selenium, leading to stronger van der Waals interactions and distinct electronic effects. This enhances its utility in charge-transfer complexes and materials requiring heavy-atom effects .
  • Stability : Tellurium-containing compounds are generally less stable under ambient conditions compared to sulfur/selenium analogs, requiring inert atmospheres for handling .

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